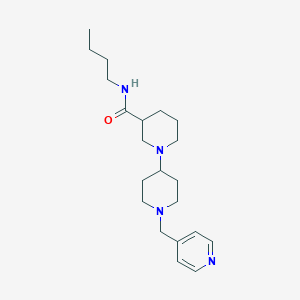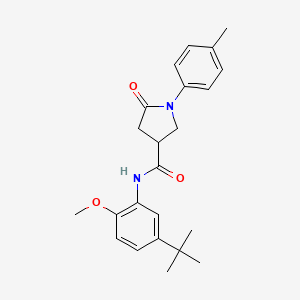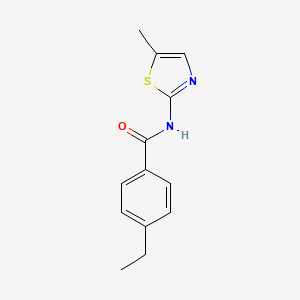![molecular formula C16H23N7 B6117430 N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6117430.png)
N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied in cancer research due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells. It has been shown to be selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have effects on other physiological processes. It has been shown to inhibit the growth and differentiation of keratinocytes, which are involved in skin development and wound healing. This compound has also been shown to inhibit the contraction of smooth muscle cells, which are involved in blood vessel and airway constriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has several advantages as a research tool, including its selectivity for EGFR and its ability to inhibit the activity of EGFR in a variety of cancer cell lines. However, it also has limitations, including its low solubility and stability in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored using N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine. One potential direction is to investigate the use of this compound in combination with other targeted therapies, such as inhibitors of other receptor tyrosine kinases or immune checkpoint inhibitors. Another potential direction is to explore the use of this compound in combination with chemotherapy or radiation therapy to enhance their efficacy. Finally, there is potential for this compound to be developed as a therapeutic agent for the treatment of EGFR-driven cancers.
Métodos De Síntesis
N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine can be synthesized using a multi-step process starting from 2-chloro-4-nitroaniline. The intermediate products are then reacted with 2-methylphenylboronic acid and 4-methylpiperazine to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has been widely used in cancer research as a tool to study the role of EGFR in cancer cell growth and proliferation. It has been shown to inhibit the activity of EGFR in a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. This compound has also been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies.
Propiedades
IUPAC Name |
2-N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-5-3-4-6-13(12)18-16-20-14(19-15(17)21-16)11-23-9-7-22(2)8-10-23/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYBNXMFOCWDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)

![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)

![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)

![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
methanone](/img/structure/B6117439.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
